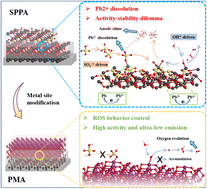Contradictory role of reactive oxygen species in dissolution-dependent activity of Pb-based anodes in acidic electrooxidation†
Journal of Materials Chemistry A Pub Date: 2023-10-16 DOI: 10.1039/D3TA05548E
Abstract
The dilemma of activity and stability limits the application of metal-based anodes in electrooxidation, especially in concentrated acid media, and thus causes the emission of hazardous wastewater and waste. Herein, a strong correlation is first reported between activity and Pb2+ dissolution of Pb-based anodes in acidic-electrooxidation. This complex relationship lies in the contradictory role of reactive oxygen species (ROS, SO4−* and OH*). Although the evolution of ROS is a crucial step for Pb passivation and oxygen evolution, the elimination of ROS results in exposure and dissolution of Pb2+. Moreover, oxygen evolution is hindered due to the mismatch of ROS energy bonding. Based on these discoveries, a simple, competitive and sustainable strategy is proposed for changing the ROS evolution environment by precoating MnO2 on Pb-based anodes. Pb-based MnO2 anodes (PMAs) with different ROS evolution environments present ultra-low Pb2+ dissolution (reduced by ∼95%) and enhanced oxygen evolution performance because of the uniform energy bonding distribution. These findings have conclusively confirmed ROS behaviour control as the criterion for alleviating dissolution-dependent activity of metal-based anodes for extensive electrooxidation.


Recommended Literature
- [1] Oral drug suitability parameters†
- [2] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [3] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [4] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [5] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [6] Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted [14]tribenzotriphyrin(2.1.1)†
- [7] Boosting the photogenerated charge separation of g-C3N4 by constructing a Ni@Ni2P cocatalyst with a core–shell structure†
- [8] New books
- [9] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [10] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†










